molecular formula C23H18O2 B14638693 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester CAS No. 53342-33-9

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester

Cat. No.: B14638693
CAS No.: 53342-33-9
M. Wt: 326.4 g/mol
InChI Key: GAQWKBUXUWWPGF-UHFFFAOYSA-N
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Description

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in various scientific fields.

Preparation Methods

The synthesis of 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester typically involves the esterification of 2-naphthaleneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of naphthalene.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted naphthalene compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Naphthaleneacetic acid, 2-naphthalenylmethyl ester can be compared with other similar compounds such as:

    1-Naphthaleneacetic acid: Another naphthalene derivative with similar chemical properties but different applications.

    2-Naphthylacetic acid: A closely related compound with similar structure and reactivity.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

53342-33-9

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

naphthalen-2-ylmethyl 2-naphthalen-2-ylacetate

InChI

InChI=1S/C23H18O2/c24-23(15-17-9-11-19-5-1-3-7-21(19)13-17)25-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2

InChI Key

GAQWKBUXUWWPGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)OCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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